(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride
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Overview
Description
®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is a chemical compound that features a brominated pyridine ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride typically involves the following steps:
Bromination: The starting material, 2-pyridinol, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position.
Reduction: The resulting compound is reduced to form the amino alcohol.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The amino alcohol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and amino alcohol moiety allow it to bind to active sites or modulate the activity of target proteins, thereby exerting its effects.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Similar structure but lacks the amino alcohol moiety.
2-Amino-3-bromopyridine: Similar structure with bromine at a different position.
2-Amino-4-bromopyridine: Another positional isomer with bromine at the 4-position.
Uniqueness: ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is unique due to the presence of both the brominated pyridine ring and the amino alcohol moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10BrClN2O |
---|---|
Molecular Weight |
253.52 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-5-1-2-7(10-3-5)6(9)4-11;/h1-3,6,11H,4,9H2;1H/t6-;/m0./s1 |
InChI Key |
CFQDFYUYYVCBNH-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@H](CO)N.Cl |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CO)N.Cl |
Origin of Product |
United States |
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